Dhx9-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-12 is a compound that targets the ATP-dependent RNA helicase A (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for cancer research and therapeutic development .
Chemical Reactions Analysis
Dhx9-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Dhx9-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the activity of DHX9, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. The compound has also been used to study the role of DHX9 in genomic stability, RNA processing, and immune response.
Mechanism of Action
The mechanism of action of Dhx9-IN-12 involves the inhibition of DHX9 activity. DHX9 is an RNA helicase that unwinds double-stranded RNA and DNA/RNA hybrids, playing a crucial role in various cellular processes. By inhibiting DHX9, this compound disrupts these processes, leading to the accumulation of RNA/DNA secondary structures, replication stress, and activation of the DNA damage response. This ultimately results in the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dhx9-IN-12 is similar to other DHX9 inhibitors, such as Dhx9-IN-2. These compounds share a common mechanism of action, targeting the ATP-dependent RNA helicase A (DHX9) and inhibiting its activity. this compound may have unique structural features or improved potency compared to other DHX9 inhibitors. Similar compounds include Dhx9-IN-2 and other small molecule inhibitors that target DHX9 .
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-5-4-8-19-17(12)13-9-16(25-11-13)18(22)20-14-6-3-7-15(10-14)21-26(2,23)24/h3-11,21H,1-2H3,(H,20,22) |
InChI Key |
JJBVXBBGOIDNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.